molecular formula C22H19N3O4S B12450773 2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12450773
M. Wt: 421.5 g/mol
InChI Key: OHRSSPZGILMUNQ-UHFFFAOYSA-N
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Description

2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that combines a benzothiophene core with nitrophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the nitrophenyl and phenyl groups through a series of reactions. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents like nitric acid.

    Coupling with Phenyl Groups: This can be done using coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Catalysts and solvents are chosen to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The benzothiophene core may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: Similar structure but lacks the nitrophenyl group.

    1,3,5-Tris(4-nitrophenyl)benzene: Contains multiple nitrophenyl groups but lacks the benzothiophene core.

Uniqueness

The uniqueness of 2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its combination of a benzothiophene core with both nitrophenyl and phenyl groups, providing a distinct set of chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[(4-nitrobenzoyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H19N3O4S/c26-20(14-10-12-16(13-11-14)25(28)29)24-22-19(17-8-4-5-9-18(17)30-22)21(27)23-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H,23,27)(H,24,26)

InChI Key

OHRSSPZGILMUNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4

Origin of Product

United States

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